molecular formula C10H13NO3 B8179920 Methoxyphenylalanine

Methoxyphenylalanine

Cat. No.: B8179920
M. Wt: 195.21 g/mol
InChI Key: BDODTYCIJQSFMA-VIFPVBQESA-N
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Description

Methoxyphenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a methoxy group attached to the phenyl ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyphenylalanine can be synthesized through several methods. One common approach involves the use of diazonium chemistry. This method allows for the stereoselective synthesis of this compound by introducing the methoxy group at the desired position on the phenyl ring . The reaction typically involves the formation of a diazonium salt, which is then reacted with a methoxy-containing reagent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound often involves biocatalytic processes. Engineered phenylalanine ammonia lyases from Petroselinum crispum have been used to produce this compound with high enantiomeric excess . These biocatalysts are optimized for the ammonia elimination and addition reactions, providing an efficient and environmentally friendly method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methoxyphenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form methoxyphenylethylamine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include quinones, methoxyphenylethylamines, and various substituted phenylalanine derivatives .

Scientific Research Applications

Methoxyphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methoxyphenylalanine involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine . Elevated levels of these neurotransmitters are associated with antidepressant effects. Additionally, this compound can modulate enzyme activity, influencing various biochemical pathways.

Comparison with Similar Compounds

Methoxyphenylalanine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Similar compounds include:

    Phenylalanine: The parent compound without the methoxy group.

    3,4-Dithis compound: A derivative with two methoxy groups, used as a precursor for the synthesis of L-DOPA.

    3-Bromo-4-methoxyphenylalanine:

These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

Properties

IUPAC Name

(2S)-2-(methoxyamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDODTYCIJQSFMA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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